

Butyl Propionate as a Fragrance Ingredient in Cosmetic Science: Application Notes and Protocols

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Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

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Introduction

Butyl propionate (CAS 590-01-2) is a colorless liquid ester with a characteristic fruity, apple- and pear-like odor.^[1] It is a naturally occurring compound found in fruits like Armenian apricots and is also synthesized for use as a fragrance and flavoring agent.^[1] In the cosmetic industry, **butyl propionate** is utilized for its pleasant scent in a variety of products.^{[2][3]} This document provides detailed application notes and experimental protocols for the use and safety assessment of **butyl propionate** as a fragrance ingredient in cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **butyl propionate** is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessment.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[2]
Molecular Weight	130.18 g/mol	[2][4]
Appearance	Colorless liquid	[1][3]
Odor	Fruity, apple-like, pear-like	[1][4][5]
Boiling Point	146.8 °C (296.2 °F) at 760 mmHg	[1][5]
Melting Point	-89 °C (-128 °F)	[1][5]
Flash Point	32 °C (90 °F)	[1][5]
Density	0.8754 g/cm ³	[1][6]
Solubility in Water	1.5 mg/mL at 20 °C (poor)	[1][5]
Vapor Pressure	0.589 kPa at 20 °C	[1]
log P (octanol/water)	2.314	[1]

Application in Cosmetic Formulations

Butyl propionate is used as a fragrance ingredient in various cosmetic products. Its fruity and sweet aroma makes it suitable for inclusion in perfumes, lotions, creams, and other personal care items.

Recommended Use Levels

According to the International Fragrance Association (IFRA) standards, there are currently no restrictions for the use of **butyl propionate** in the following cosmetic categories[1]:

- Category 1: Products applied to the lips.
- Category 2: Products applied to the axillae.
- Category 3: Products applied to the face/body using fingertips.

- Category 7A: Rinse-off products applied to the hair with some hand contact.
- Category 7B: Leave-on products applied to the hair with some hand contact.

It is important to note that while there are no specific restrictions, formulators should adhere to good manufacturing practices and use the minimum amount of fragrance necessary to achieve the desired sensory effect.

Safety Assessment

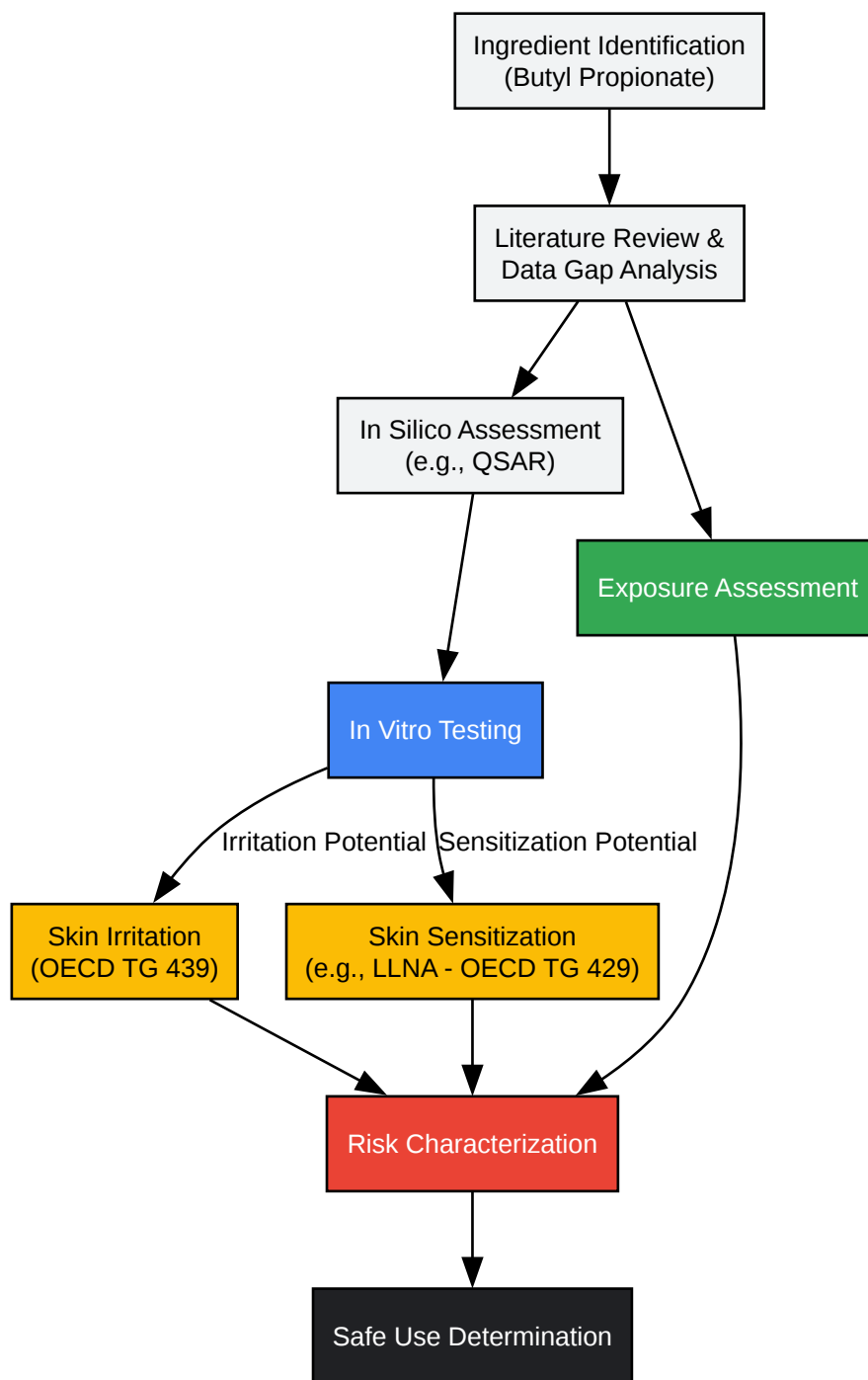
The safety of fragrance ingredients is of paramount importance in cosmetic science. A thorough safety assessment of **butyl propionate** involves evaluating its potential for skin irritation, skin sensitization, and systemic toxicity. The Research Institute for Fragrance Materials (RIFM) plays a key role in conducting these safety assessments.

Toxicological Data Summary

Endpoint	Result	Species	Reference
Acute Oral Toxicity (LD50)	5000 mg/kg	Rat	[7]
Acute Dermal Toxicity (LD50)	> 5000 mg/kg	Rabbit	[1]
Skin Irritation	May cause mild skin irritation	Rabbit	[8]
Eye Irritation	May cause mild eye irritation	Rabbit	[8]
Skin Sensitization	Not expected to be a skin sensitizer (based on read-across data)	N/A	[9]

Safety Assessment Workflow

The following diagram illustrates a typical workflow for the safety assessment of a fragrance ingredient like **butyl propionate**.



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Diagram 1: Safety Assessment Workflow for a Fragrance Ingredient.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Following OECD TG 439)

This protocol outlines the procedure for assessing the skin irritation potential of **butyl propionate** using a reconstructed human epidermis (RhE) model.

1. Objective: To determine if **butyl propionate** is an in vitro skin irritant.

2. Materials:

- Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
- Assay medium (provided by the RhE model manufacturer)
- **Butyl propionate** (neat)
- Phosphate-buffered saline (PBS)
- Negative Control: PBS or sterile water
- Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or other MTT formazan extraction solvent
- Multi-well plates (e.g., 24-well plates)
- Plate reader (spectrophotometer)

3. Procedure:

- Tissue Equilibration: Upon receipt, equilibrate the RhE tissues in the provided assay medium at 37°C and 5% CO₂ for at least 1 hour.
- Application of Test Substance:
 - Apply a sufficient amount of the negative control, positive control, and **butyl propionate** (typically 25-50 µL) to the surface of triplicate tissues.
 - Ensure even spreading of the substance over the tissue surface.
- Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
- Washing: After incubation, thoroughly wash the tissues with PBS to remove the test substance.
- MTT Assay:
 - Transfer the washed tissues to a new multi-well plate containing MTT medium.

- Incubate for approximately 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.
- Formazan Extraction:
 - Remove the tissues from the MTT medium and place them in a new plate.
 - Add an appropriate amount of extraction solvent (e.g., isopropanol) to each tissue.
 - Incubate for at least 2 hours with gentle shaking to extract the formazan.
- Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at a wavelength of 570 nm using a plate reader.

4. Data Analysis and Interpretation:

- Calculate the mean OD for each set of triplicate tissues.
- Calculate the percent viability for each test substance relative to the negative control:
 $\% \text{ Viability} = (\text{Mean OD of test substance} / \text{Mean OD of negative control}) \times 100$
- Classification:
 - If the mean % viability is $\leq 50\%$, **butyl propionate** is classified as an irritant.
 - If the mean % viability is $> 50\%$, **butyl propionate** is classified as a non-irritant.

Protocol 2: Stability Testing of a Cosmetic Cream Containing Butyl Propionate

This protocol describes a stability testing program for an oil-in-water (O/W) cream formulation containing **butyl propionate** as a fragrance ingredient.

1. Objective: To evaluate the physical, chemical, and microbiological stability of a cosmetic cream containing **butyl propionate** under various storage conditions.

2. Materials and Equipment:

- Cosmetic cream formulation with a specified concentration of **butyl propionate**.
- Appropriate packaging (e.g., jars or tubes).
- Temperature- and humidity-controlled stability chambers.
- Refrigerator and freezer.
- Viscometer.
- pH meter.

- Microscope.
- Gas chromatograph (GC) for fragrance analysis (optional).
- Microbiological testing supplies (e.g., agar plates).

3. Procedure:

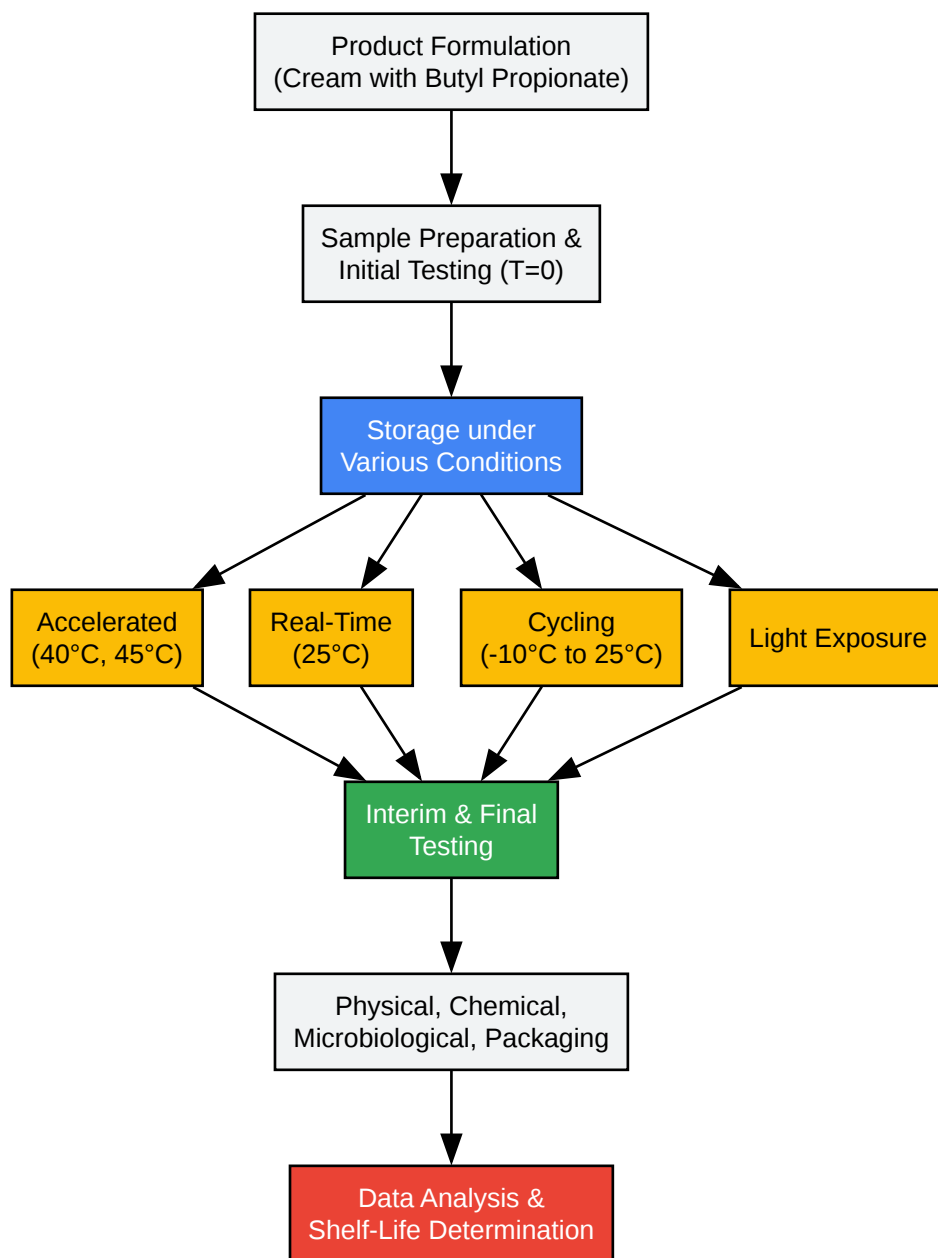
- Sample Preparation: Prepare a sufficient quantity of the cosmetic cream and package it in the final intended packaging.
- Storage Conditions and Timepoints:
 - Accelerated Stability:
 - 40°C ± 2°C / 75% RH ± 5% RH (Timepoints: 1, 2, and 3 months)
 - 45°C ± 2°C (Timepoints: 1, 2, and 3 months)
 - Real-Time Stability:
 - 25°C ± 2°C / 60% RH ± 5% RH (Timepoints: 3, 6, 12, 18, and 24 months)
 - Cycling Conditions:
 - Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
 - Light Exposure:
 - Store samples in a window or a light box with broad-spectrum output for a defined period (e.g., 3 months).
- Testing Parameters: At each timepoint, evaluate the following parameters for samples from each storage condition and compare them to the initial (time zero) measurements:
 - Physical Characteristics:
 - Appearance (color, clarity, homogeneity)
 - Odor (fragrance intensity and character)
 - Viscosity
 - pH
 - Emulsion stability (microscopic examination for phase separation, droplet size changes)
 - Chemical Characteristics:
 - Concentration of **butyl propionate** (optional, using GC)
 - Microbiological Characteristics:
 - Total viable count (bacteria, yeast, and mold)
 - Packaging Compatibility:
 - Weight loss
 - Signs of interaction between the product and the packaging (e.g., discoloration, degradation)

4. Data Analysis and Interpretation:

- Record all observations and measurements in a structured format.
- Compare the results at each timepoint to the initial values and to the established product specifications.
- Any significant changes in the tested parameters may indicate instability.
- Based on the accelerated and real-time stability data, a shelf life for the product can be determined.

Stability Testing Workflow

The following diagram illustrates the workflow for the stability testing of a cosmetic product.



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Diagram 2: Workflow for Cosmetic Product Stability Testing.

Conclusion

Butyl propionate is a valuable fragrance ingredient in cosmetic science due to its pleasant fruity aroma. Based on available data, it has a favorable safety profile with low acute toxicity and is not expected to be a skin sensitizer. Adherence to the detailed protocols for safety assessment and stability testing outlined in this document will ensure the development of safe,

stable, and aesthetically pleasing cosmetic products for consumers. Researchers and formulators should always consult the latest regulatory guidelines and industry standards when working with fragrance ingredients.

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